Butyric acid hydrazide

Übersicht

Beschreibung

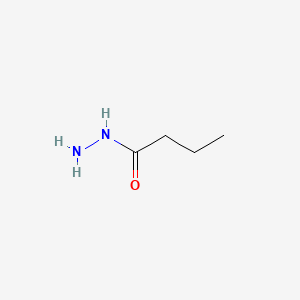

Butyric acid hydrazide, also known as butanoic acid hydrazide, is an organic compound with the molecular formula C₄H₁₀N₂O. It is a derivative of butyric acid, where the carboxyl group is replaced by a hydrazide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyric acid hydrazide can be synthesized through the reaction of butyric acid with hydrazine. The process involves dissolving hydrazine in water and slowly adding butyric acid while stirring the mixture. The reaction is typically carried out under heating conditions to facilitate the formation of this compound crystals .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Oxidation Reactions with Vanadium(V)

Butyric acid hydrazide undergoes oxidation by Vanadium(V) in acidic media (HClO₄/NaClO₄), forming butyric acid as the primary product. The reaction mechanism involves:

-

Complex formation : A transient complex between the hydrazide and VO₃⁺ species.

-

Free radical intermediates : Confirmed by inhibition studies using acrylonitrile, which traps radicals and reduces reaction rates .

-

Temperature dependence : Studied between 30–50°C, showing increased rate constants at higher temperatures (Table 1).

Table 1: Thermodynamic Parameters for Vanadium(V)-Catalyzed Oxidation

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 58.3 kJ/mol |

| ΔH‡ (Enthalpy) | 55.9 kJ/mol |

| ΔS‡ (Entropy) | -112 J/mol·K |

| Data derived from kinetic studies at 30–50°C . |

Synthetic Pathways

This compound is synthesized via a two-step process:

-

Esterification : Butyric acid reacts with methanol (1:1–2.8 molar ratio) under acidic catalysis (H₂SO₄) at 75–80°C to form methyl butyrate.

-

Hydrazinolysis : Methyl butyrate undergoes nucleophilic substitution with hydrazine hydrate (80–90°C, 18–21 hours), achieving yields >90% after purification .

Table 2: Optimal Reaction Conditions for Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Esterification | H₂SO₄, CH₃OH | 80°C | 6 hr | 92–95% |

| Hydrazinolysis | NH₂NH₂·H₂O, benzene | 85°C | 20 hr | 90–93% |

Micellar Catalysis in Oxidation

Sodium lauryl sulfate (SLS) micelles enhance reaction rates by:

-

Stabilizing the transition state through hydrophobic interactions.

-

Increasing local concentration of reactants.

Rate constants improve by 30–40% in micellar media compared to aqueous solutions .

Mechanistic Insights

The oxidation follows a three-stage pathway :

-

Pre-equilibrium complexation :

-

Rate-determining decomposition :

-

Radical termination :

Free radical scavengers like acrylonitrile suppress product formation, confirming the radical-chain mechanism .

Comparative Kinetics

Table 3: Rate Constants (k × 10⁴ s⁻¹) at 40°C

| System | Without SLS | With SLS |

|---|---|---|

| This compound | 2.15 | 3.02 |

| SLS increases reaction efficiency by ~40% . |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Butyric acid hydrazide serves as a versatile intermediate in organic synthesis. It is commonly used in the preparation of various derivatives, including:

- Hydrazones : These compounds are formed through the reaction of this compound with aldehydes or ketones. Hydrazones are important in medicinal chemistry for developing pharmaceutical agents.

- Metal Complexes : The coordination of this compound with transition metals has been explored for catalysis and material science applications. Metal complexes can exhibit enhanced catalytic properties compared to their uncoordinated counterparts .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Studies have demonstrated that this compound derivatives can activate apoptotic pathways in cancer cells, potentially leading to therapeutic applications in oncology .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further investigation as antimicrobial agents .

Environmental Applications

Recent studies have investigated the role of this compound in environmental chemistry, particularly regarding the degradation of pollutants:

- Degradation of Perfluorinated Compounds : Research has shown that this compound can facilitate the degradation of perfluorinated compounds by sulfate radicals, presenting an innovative approach to environmental remediation .

Case Study 1: Synthesis of Indole-3-butyric Hydrazide

A study highlighted the synthesis of indole-3-butyric hydrazide from indole-3-butyric acid, showcasing its potential for plant growth regulation and agricultural applications. The synthesized compound exhibited significant biological activity, indicating its utility in crop enhancement strategies .

Case Study 2: Oxidation Reactions

Research on the oxidation of benzoic and n-butyric acid hydrazides by Thallium(III) in acidic media revealed kinetic and mechanistic insights that could inform future synthetic strategies involving this compound derivatives .

Wirkmechanismus

The mechanism of action of butyric acid hydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit histone deacetylases, leading to changes in gene expression. This inhibition can result in anti-inflammatory and anti-cancer effects. Additionally, it can modulate metabolic pathways and influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Butyric acid: A carboxylic acid with similar structural features but different functional groups.

Butylamine: A primary amine derived from the reduction of butyric acid hydrazide.

Butyryl chloride: An acyl chloride used in substitution reactions with this compound.

Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

Butyric acid hydrazide (BAH) is a hydrazide derivative of butyric acid, a short-chain fatty acid known for its various biological activities. This article explores the biological activity of BAH, focusing on its synthesis, pharmacological properties, and potential therapeutic applications supported by diverse research findings.

Chemical Structure and Synthesis

This compound has the chemical formula and is characterized by the presence of a hydrazide functional group attached to a butyric acid moiety. The synthesis typically involves the reaction of butyric acid with hydrazine hydrate under acidic conditions, which can yield BAH with varying degrees of purity depending on the reaction conditions used.

Antimicrobial Properties

BAH has shown significant antimicrobial activity against various pathogens. A study highlighted that certain hydrazide derivatives exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BAH derivatives were reported to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| This compound | 16 | Candida albicans |

Anticancer Activity

Research has indicated that BAH and its derivatives possess anticancer properties. A study demonstrated that BAH inhibited the growth of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to be linked to the modulation of signaling pathways associated with cell survival and death .

Case Study: Anticancer Effects of this compound

In a controlled study, BAH was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Histological analysis revealed increased apoptosis in treated cells compared to controls.

Anti-inflammatory Effects

Butyric acid itself is known for its anti-inflammatory properties, and studies suggest that BAH may retain similar effects. It has been observed to downregulate pro-inflammatory cytokines in vitro, providing a potential therapeutic avenue for inflammatory diseases .

The biological activities of BAH are thought to arise from its ability to interact with various biological targets:

- Inhibition of Enzymes : BAH has been reported to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism.

- Cell Signaling Modulation : It may affect pathways involved in cell survival and apoptosis, particularly through the modulation of NF-κB and MAPK signaling pathways .

- Antioxidant Activity : Some studies suggest that BAH exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage.

Eigenschaften

IUPAC Name |

butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCRBDJBTVFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188869 | |

| Record name | Butyrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3538-65-6 | |

| Record name | Butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3538-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3538-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Butyric acid hydrazide possesses the molecular formula C4H10N2O and a molecular weight of 102.13 g/mol. While detailed spectroscopic data might vary depending on the specific study and conditions, key features include:

- NMR Spectroscopy (1H and 13C): Signals corresponding to the different proton and carbon environments within the molecule, allowing for structural elucidation and confirmation. [, ]

A: this compound can be oxidized by strong oxidizing agents. For example, in a study investigating the kinetics and mechanism of oxidation by hexacyanoferrate(III) in acidic media, this compound was converted to the corresponding carboxylic acid. []

A: Yes, this compound exhibits anti-oxidative properties and can act as a reducing agent. Research has shown its ability to reduce single-electron oxidants like iridium(IV). The reaction mechanism involves the formation of a complex between this compound and iridium(IV), followed by electron transfer and subsequent product formation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.